7-O-Methylaloeresin A 7-O-Methylaloeresin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC13867904
InChI: InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3
SMILES: CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Molecular Formula: C29H30O11
Molecular Weight: 554.5 g/mol

7-O-Methylaloeresin A

CAS No.:

Cat. No.: VC13867904

Molecular Formula: C29H30O11

Molecular Weight: 554.5 g/mol

* For research use only. Not for human or veterinary use.

7-O-Methylaloeresin A -

Molecular Formula C29H30O11
Molecular Weight 554.5 g/mol
IUPAC Name [4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3
Standard InChI Key WRLXHKDQSQMWSH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-O-Methylaloeresin A belongs to the chromone glycoside family, characterized by a benzopyran-4-one (chromone) backbone. Key structural features include:

  • Methoxy Group: Positioned at C-7, enhancing lipid solubility and bioactivity.

  • Glycosidic Moiety: A β-D-glucopyranosyl unit linked to the chromone core, facilitating interactions with biological targets.

  • Acetonyl Side Chain: Attached at C-2, contributing to its unique reactivity .

The compound’s IUPAC name is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC29H30O11\text{C}_{29}\text{H}_{30}\text{O}_{11}
Molecular Weight554.5 g/mol
SolubilitySoluble in DMSO, ethanol, methanol
CAS Number329361-25-3
StabilityStable at -20°C for 2 years

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure, with electrospray ionization (ESI-MS) showing a molecular ion peak at m/z 554.5 .

Biosynthesis and Extraction Methods

Natural Biosynthesis

In Aloe species, 7-O-Methylaloeresin A is synthesized via the phenylpropanoid pathway. Key steps include:

  • Chromone Core Formation: Derived from malonyl-CoA and p-coumaroyl-CoA.

  • Glycosylation: Attachment of glucose via UDP-glucosyltransferases.

  • Methylation: Addition of a methyl group at C-7 by O-methyltransferases .

Extraction and Purification

Industrial extraction typically involves:

  • Solvent Extraction: Methanol or ethanol (95%) for 7 days .

  • Partitioning: Sequential fractionation using n-hexane, chloroform, ethyl acetate, and butanol.

  • Chromatography: Silica gel and C-18 columns isolate the compound with >95% purity .

Pharmacological Activities

Antimicrobial Efficacy

7-O-Methylaloeresin A exhibits broad-spectrum activity against drug-resistant pathogens:

PathogenMIC (mM)Reference
Staphylococcus aureus (NCTC 11994)0.72
Salmonella typhimurium (ATCC 1255)0.18
Candida albicans (ATCC 10231)0.15

Mechanistically, it disrupts bacterial cell membrane integrity and inhibits DNA gyrase .

Antioxidant Capacity

The compound neutralizes free radicals via hydrogen atom transfer:

AssayIC50 (mM)Reference
DPPH Radical Scavenging0.026
Deoxyribose Degradation0.021

Its antioxidant potency surpasses ascorbic acid in lipid peroxidation models .

Mechanisms of Action

Molecular Targets

  • Tyrosinase Inhibition: Binds to His244, Thr261, and Val283 via hydrogen bonding (IC50: 9.8 µM) .

  • BACE-1 Modulation: Reduces β-amyloid aggregation, suggesting neuroprotective potential .

Cellular Effects

  • Apoptosis Induction: Upregulates caspase-3 in cancer cell lines.

  • Anti-Inflammatory Activity: Suppresses NF-κB and COX-2 pathways .

Comparative Analysis with Related Compounds

CompoundStructureKey Activities
AloesinChromone glycosideAntioxidant, anti-inflammatory
AloinAnthrone C-glycosideLaxative, anticancer
7-Hydroxyaloeresin AHydroxychromoneEnhanced antioxidant activity

7-O-Methylaloeresin A’s methoxy group confers superior bioavailability and target affinity compared to analogs .

Applications and Future Directions

Agricultural Uses

  • Antiviral Agents: Inhibits Pepper mild mottle virus in crops (EC50: 12.3 µM) .

Research Gaps

  • Clinical Trials: No in vivo studies on pharmacokinetics or toxicity.

  • Synthetic Routes: Scalable synthesis remains challenging.

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